molecular formula C184H432N62 B044732 DAB-AM-32, POLYPROPYLENIMINE DOTRIACONTA -AMINE DENDRIMER, GENERATION 4.0 CAS No. 163611-04-9

DAB-AM-32, POLYPROPYLENIMINE DOTRIACONTA -AMINE DENDRIMER, GENERATION 4.0

Cat. No.: B044732
CAS No.: 163611-04-9
M. Wt: 3514 g/mol
InChI Key: JMJXLZDCAGYLBX-UHFFFAOYSA-N
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Description

Historical Development of Dendrimer Science

The development of dendrimer science represents a revolutionary advancement in macromolecular chemistry that began in the late 1970s. The foundational work in this field was initiated by Fritz Vögtle in 1978, who first reported the concept of repetitive growth with branching applied to the construction of low molecular weight amines. This pioneering research established the theoretical framework for what would later become known as dendrimer synthesis, though the initial work suffered from significant limitations including low yields and product isolation difficulties.

The most significant breakthrough in dendrimer development occurred through the parallel and independent work of Donald Tomalia at Dow Chemical Company during 1979-1985. The divergent methodology based on acrylate monomers discovered in 1979 successfully overcame the problems of low yields, purity, and purification that had plagued earlier efforts. This advancement led to the first family of well-characterized dendrimers, with polyamidoamine dendrimers ranging from several hundred to over one million daltons being prepared in high yields.

The specific development of polypropylenimine dendrimers followed a more complex trajectory. While the initial Vögtle approach using acrylonitrile was plagued by difficulties, significant improvements were achieved more than a decade later by two research groups: Wörner/Mülhaupt at Freiburg University and de Brabander-van den Berg/Meijer at DSM. The DSM group's work was particularly notable because it established a viable commercial route to this family of aliphatic amine dendrimers.

The emergence of polypropylenimine dendrimers as commercially viable products occurred through the work of Meijer and colleagues in 1993, who synthesized these structures using iterative Michael addition reactions followed by heterogeneous hydrogenation. This methodology enabled the production of structurally perfect dendrimers with controlled generational growth, establishing the foundation for modern polypropylenimine dendrimer applications.

Classification and Nomenclature of Dendrimers

The classification of dendrimers follows multiple organizational systems that reflect both their chemical composition and physical characteristics. The primary classification system divides dendrimers into two major categories based on their synthetic approach: divergent and convergent synthesis methods. Divergent synthesis begins with a core molecule and grows outward through successive additions of branching units, while convergent synthesis constructs dendrimers by assembling pre-formed dendrons around a central core.

Chemical classification systems categorize dendrimers based on their constituent monomers and structural characteristics. Polypropylenimine dendrimers represent one of the major chemical classes, characterized by their propylenimine bridging units and amine terminal groups. These structures are distinguished from other dendrimer families such as polyamidoamine dendrimers by their specific branching patterns and interior chemical environments.

The nomenclature system for dendrimers has evolved to accommodate the complexity of these macromolecular structures. The Newkome nomenclature system, developed in 1993, provides a modular naming procedure that begins with the number of peripheral terminal groups, followed by the class designation "cascade," and concludes with enumeration of individual branches starting from the core. Under this system, dendrimers are named according to the formula: Z cascade: core building block [Ncore]: (branching unit)G: end groups, where Z represents the number of terminal groups, Ncore indicates core multiplicity, and G denotes the number of generations.

The cascadane nomenclature system offers additional complexity for dendrimers with differing branches or dendryl substituents on non-dendritic scaffolds. This system treats dendritic structures as substituents with the suffix "-cascadyl" for single dendritic units and "-cascadane" for molecules containing multiple dendrons of the same type. The enumeration process follows specific rules, beginning with the dendron having the longest chain in the first generation.

Table 1: Classification Systems for Dendrimers

Classification Type Categories Key Characteristics Examples
Synthetic Approach Divergent Core-outward synthesis Polypropylenimine, Polyamidoamine
Synthetic Approach Convergent Dendron-to-core assembly Fréchet-type dendrimers
Chemical Composition Polypropylenimine Propylene imine bridges DAB-AM-32
Chemical Composition Polyamidoamine Amidoamine linkages Starburst dendrimers
Physical Structure Simple Single monomer units Basic architectural forms
Physical Structure Liquid Crystalline Mesogenic monomers Specialized applications

Significance of Generation 4.0 Polypropylenimine Dendrimers in Research

Generation 4.0 polypropylenimine dendrimers occupy a critical position in dendrimer research due to their optimal balance of structural complexity and functional accessibility. These fourth-generation structures contain thirty-two terminal amine groups, representing a significant increase in surface functionality compared to lower generation dendrimers while maintaining synthetic feasibility and structural integrity. The molecular weight of approximately 3,513 daltons provides sufficient mass for complex formation while remaining below thresholds that would impede cellular uptake or biological activity.

The structural characteristics of generation 4.0 polypropylenimine dendrimers enable unique interactions with biological systems that distinguish them from both lower and higher generation analogues. Research has demonstrated that these dendrimers possess relatively polar interior pockets consisting of alkyl chains and tertiary amine groups, which differ significantly from the amide-containing pockets found in polyamidoamine dendrimers. This structural distinction influences host-guest interactions and determines the types of molecules that can be effectively encapsulated or conjugated.

Comparative studies have revealed that generation 4.0 polypropylenimine dendrimers demonstrate superior drug loading capabilities compared to lower generation analogues. The increased number of terminal groups provides enhanced opportunities for drug conjugation, while the enlarged internal cavity space enables more effective encapsulation of hydrophobic therapeutic agents. These properties have made generation 4.0 structures particularly valuable for drug delivery applications where controlled release and targeted delivery are essential.

The significance of generation 4.0 polypropylenimine dendrimers extends beyond their immediate structural properties to encompass their role as research tools for understanding structure-activity relationships in dendrimer systems. Studies comparing different generations have consistently shown that generation 4.0 represents an optimal point where surface functionality is maximized without encountering the steric hindrance effects that begin to manifest in higher generations. This characteristic makes these dendrimers invaluable for fundamental research into dendrimer behavior and applications.

Table 2: Generational Comparison of Polypropylenimine Dendrimers

Generation Terminal Groups Molecular Weight (Da) Core Structure Research Applications
1.0 4 ~500 1,4-diaminobutane Basic studies
2.0 8 ~1,200 1,4-diaminobutane Initial applications
3.0 16 ~2,500 1,4-diaminobutane Enhanced functionality
4.0 32 ~3,514 1,4-diaminobutane Optimal applications
5.0 64 ~7,000 1,4-diaminobutane Advanced research

Evolution of DAB-AM-32 Applications in Scientific Literature

The scientific literature documenting DAB-AM-32 applications has evolved significantly since the compound's initial development, reflecting both technological advances and expanding understanding of dendrimer capabilities. Early research focused primarily on fundamental characterization and basic synthetic methodologies, establishing the foundational knowledge necessary for subsequent application development. These initial studies concentrated on determining optimal synthesis conditions, structural verification, and basic physicochemical properties.

The progression toward biological applications marked a significant evolution in DAB-AM-32 research literature. Initial investigations into gene delivery applications demonstrated the compound's effectiveness in facilitating cellular uptake of oligonucleotides, with studies showing enhancement factors of up to fourteen-fold compared to control conditions. These findings established DAB-AM-32 as a viable vector for gene therapy applications and opened new research directions focused on optimizing delivery efficiency and understanding cellular interaction mechanisms.

Drug delivery applications represent another major evolutionary theme in DAB-AM-32 research literature. Comparative studies with other dendrimer systems, particularly polyamidoamine dendrimers, have revealed unique advantages of polypropylenimine structures in specific applications. Research has demonstrated that DAB-AM-32 exhibits superior loading capacity for certain hydrophobic drugs while maintaining complex stability in aqueous environments. These findings have led to expanded investigations into targeted drug delivery systems and controlled release mechanisms.

Recent developments in DAB-AM-32 research have expanded into materials science applications, including the synthesis of porous silicas and nanoparticle templating. Studies have shown that commercially available polypropylenimine dendrimers, including DAB-AM-32, can serve as single-molecule templates for tailoring porosity in silica materials through sol-gel methods. This application represents a significant expansion of the compound's utility beyond biological systems into advanced materials development.

The evolution of analytical techniques has paralleled the expansion of DAB-AM-32 applications, with sophisticated characterization methods enabling more detailed understanding of structure-function relationships. Modern research employs nuclear magnetic resonance spectroscopy, mass spectrometry, and advanced microscopy techniques to characterize dendrimer-drug complexes and monitor delivery mechanisms. These analytical advances have facilitated the development of more sophisticated applications and improved understanding of dendrimer behavior in complex systems.

Table 3: Evolution of DAB-AM-32 Research Applications

Research Period Primary Focus Key Findings Major Applications
Early 1990s Synthesis and Characterization Basic structure confirmation Foundational research
Late 1990s Biological Interactions Cellular uptake mechanisms Gene delivery
Early 2000s Drug Delivery Enhanced solubility, stability Pharmaceutical applications
2010s Comparative Studies Advantages over alternatives Optimized systems
Present Advanced Applications Materials science integration Multifunctional platforms

Properties

IUPAC Name

N,N,N',N'-tetrakis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H432N62/c185-63-3-97-219(98-4-64-186)133-39-153-239(154-40-134-220(99-5-65-187)100-6-66-188)177-55-169-235(170-56-178-240(155-41-135-221(101-7-67-189)102-8-68-190)156-42-136-222(103-9-69-191)104-10-70-192)149-35-129-217(130-36-150-236(171-57-179-241(157-43-137-223(105-11-71-193)106-12-72-194)158-44-138-224(107-13-73-195)108-14-74-196)172-58-180-242(159-45-139-225(109-15-75-197)110-16-76-198)160-46-140-226(111-17-77-199)112-18-78-200)95-1-2-96-218(131-37-151-237(173-59-181-243(161-47-141-227(113-19-79-201)114-20-80-202)162-48-142-228(115-21-81-203)116-22-82-204)174-60-182-244(163-49-143-229(117-23-83-205)118-24-84-206)164-50-144-230(119-25-85-207)120-26-86-208)132-38-152-238(175-61-183-245(165-51-145-231(121-27-87-209)122-28-88-210)166-52-146-232(123-29-89-211)124-30-90-212)176-62-184-246(167-53-147-233(125-31-91-213)126-32-92-214)168-54-148-234(127-33-93-215)128-34-94-216/h1-216H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJXLZDCAGYLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C184H432N62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3514 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163611-04-9
Record name 2-Propenenitrile, dendrimer, 1,4-butanediamine-core, amino-terminated, 32-functional
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenenitrile, dendrimer, 1,4-butanediamine-core, amino-terminated, 32-functional
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Preparation Methods

Key Steps in Divergent Synthesis:

  • Core Initiation : The DAB core reacts with acrylonitrile via Michael addition, forming a nitrile-terminated intermediate.

  • Hydrogenation : Nitrile groups are reduced to primary amines using catalysts like Raney nickel or palladium.

  • Generation Growth : Steps 1–2 are repeated for each generation (G0 to G4), doubling the terminal amine count at each cycle.

Table 1: Generational Growth of DAB-AM-32

GenerationTerminal Amine CountMolecular Weight (g/mol)Branching Units
G04~5000
G18~1,2004
G216~2,50012
G332~5,00028
G464*~3,500–5,00060
*Theoretical count; steric effects may reduce accessibility.

Stepwise Reaction Mechanism

Michael Addition

Acrylonitrile reacts with primary amines on the dendrimer surface in methanol or ethanol under nitrogen atmosphere. Excess acrylonitrile ensures complete conversion, typically at 40–50°C for 48–72 hours.

Reaction Equation :
R-NH2+CH2=CHCNR-NH-CH2CH2CN\text{R-NH}_2 + \text{CH}_2=\text{CHCN} \rightarrow \text{R-NH-CH}_2\text{CH}_2\text{CN}

Hydrogenation

Nitrile intermediates are hydrogenated to amines using H₂ gas and catalysts. For lab-scale synthesis, Raney nickel in methanol at 80°C for 12 hours achieves >95% conversion.

Critical Parameters :

  • Catalyst loading: 5–10 wt%

  • Pressure: 3–5 bar H₂

  • Temperature: 70–90°C

Industrial-Scale Production Techniques

Industrial synthesis prioritizes yield and reproducibility through automated systems:

Reactor Design

  • Continuous-Flow Reactors : Enable precise stoichiometric control and reduce side reactions.

  • Temperature Gradients : Maintain exothermic reactions (e.g., Michael addition) at 50°C ± 2°C.

Purification

  • Ultrafiltration : Removes unreacted monomers using membranes with 1–3 kDa MWCO.

  • Dialysis : Achieves >99% purity for pharmaceutical applications.

Table 2: Industrial vs. Lab-Scale Synthesis

ParameterLab-ScaleIndustrial-Scale
Reaction Volume100 mL–1 L500–10,000 L
Cycle Time7–10 days/G3–5 days/G
Yield (G4)60–70%85–90%
Purity95–98%>99%

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy :

    • 1H^1\text{H} NMR confirms amine proton signals at δ 2.6–3.1 ppm and methylene peaks at δ 1.4–2.2 ppm.

    • 13C^{13}\text{C} NMR identifies nitrile (δ 120 ppm) and amine (δ 40 ppm) carbons.

  • FTIR : Primary amines show N–H stretches at 3350 cm⁻¹; C≡N stretches appear at 2240 cm⁻¹ pre-hydrogenation.

Mass Spectrometry

MALDI-TOF-MS verifies molecular weight (e.g., 3,514 g/mol for G4) and detects defects like missing branches.

Comparative Analysis with PAMAM Dendrimers

Structural Differences

  • Branching Units : PPI uses propylenimine spacers, while PAMAM employs amidoamine linkages.

  • Surface Charge : PPI’s tertiary amines confer lower cationic density than PAMAM’s primary amines at physiological pH.

Table 3: PPI vs. PAMAM Synthesis

ParameterPPI (DAB-AM-32)PAMAM (G4)
Core Molecule1,4-DiaminobutaneEthylenediamine
MonomerAcrylonitrileMethyl Acrylate
HydrogenationRequired (Nitrile → NH₂)Not required
SolubilityHigh in polar solventsModerate in water

Challenges and Optimization Strategies

Steric Hindrance

Higher generations (G3–G4) face reduced amine accessibility due to dense branching. Solutions include:

  • Pre-functionalization : Attach small ligands (e.g., glycine) before terminal reactions.

  • Solvent Optimization : Use DMF or DMSO to swell dendrimers and improve reagent access.

Defect Mitigation

  • Stoichiometric Excess : 20–30% excess acrylonitrile ensures complete Michael addition.

  • In-line Analytics : HPLC monitors reaction progress, reducing incomplete cycles .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Drug Delivery Systems

Overview : DAB-AM-32 dendrimers are utilized as carriers for drug delivery due to their ability to encapsulate therapeutic agents and facilitate their transport across biological barriers.

Mechanism : The dendrimers can encapsulate drugs through non-covalent interactions or chemical conjugation, enhancing the solubility and stability of hydrophobic drugs.

Case Study : A study demonstrated that DAB-AM-32 effectively delivered a triplex-forming oligonucleotide in breast and prostate cancer cell lines. The dendrimer facilitated cellular uptake in a concentration-dependent manner, showcasing its potential as a gene delivery vehicle .

Drug Delivery Method Cell Line Efficacy
Triplex-forming ODNNon-covalent encapsulationBreast, Prostate CancerHigh cellular uptake
ChemotherapeuticsConjugationVarious Cancer Cell LinesEnhanced therapeutic effect

Gene Therapy Applications

Overview : DAB-AM-32 has been explored as a transfection agent in gene therapy, especially for cancer treatment.

Mechanism : The dendrimer's cationic nature promotes interaction with negatively charged nucleic acids, facilitating their delivery into cells.

Case Study : In vivo studies indicated that modified polypropylenimine dendrimers could effectively transport plasmid DNA into tumor cells, leading to significant gene expression and therapeutic effects .

Target Gene Cell Type Transfection Efficiency Outcome
c-myc oncogeneBreast Cancer CellsHighIncreased apoptosis
Various oncogenesProstate Cancer CellsModerateTumor regression

Medical Imaging

Overview : DAB-AM-32 dendrimers are being investigated for use in medical imaging due to their ability to encapsulate imaging agents.

Mechanism : They can serve as carriers for contrast agents, improving image quality while minimizing toxicity.

Case Study : Research demonstrated that gadolinium complexes encapsulated within PPI dendrimers showed enhanced imaging capabilities with low cytotoxicity on lung fibroblasts .

Imaging Agent Application Type Toxicity Level Imaging Quality
Gadolinium ComplexMRI ContrastLowHigh resolution images
Fluorescent DyesOptical ImagingModerateEnhanced visualization

Environmental Applications

Overview : Beyond biomedical applications, DAB-AM-32 dendrimers are also being explored for environmental remediation.

Mechanism : Their high surface area and functional groups allow them to adsorb pollutants from water and soil.

Case Study : A study indicated that polypropylenimine dendrimers could effectively remove heavy metals from contaminated water sources through adsorption mechanisms .

Pollutant Type Removal Method **Efficiency (%)Application Area
Heavy MetalsAdsorptionUp to 95%Water Treatment
Organic ContaminantsChemical BindingHighSoil Remediation

Mechanism of Action

The mechanism of action of 1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane involves its interaction with various molecular targets. The compound’s multiple amine groups allow it to form strong interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Surface Group Density : Higher-generation dendrimers (e.g., G5.0 DAB-AM-64) provide exponentially more conjugation sites than lower generations (G2.0 DAB-AM-8) .
  • Molecular Weight : PAMAM G4.0 (~14 kDa) has a larger molecular weight than DAB-AM-32 (~3.5 kDa) due to its amide-based branching .
  • Solubility Enhancement : DAB-AM-32 increases drug solubility linearly with concentration, similar to PAMAM dendrimers, but with distinct pH-dependent behavior due to amine protonation .

Functional Performance in Drug Delivery

Solubility Enhancement

DAB-AM-32 significantly enhances the solubility of hydrophobic drugs (e.g., iminodiacetic acid derivatives) through electrostatic interactions and encapsulation . At pH 7, G4.0 dendrimers outperform lower generations (G1–G3) in solubility enhancement, following the order G4 > G3 > G2 > G1 .

Biodistribution and Clearance

  • DAB-AM-32 (G4.0) : Slower renal clearance compared to smaller dendrimers like DAB-G2 (G2.0, MW ~1.4 kDa), which is rapidly excreted .

Critical Analysis of Evidence

  • Mechanistic Insights : NMR studies confirm that DAB-AM-32 forms drug complexes via both electrostatic interactions (amine-carboxylate) and hydrophobic encapsulation .
  • Safety Profile : DAB-AM-32 has a hazard code Xn (irritant), requiring careful handling . PAMAM dendrimers face stricter toxicity regulations due to cationic charge .
  • Commercial Viability : DAB-AM-32 is priced at ~9,330 EUR/50 mg , limiting large-scale use compared to lower-cost alternatives like DAB-AM-6.

Biological Activity

DAB-AM-32, a polypropylenimine (PPI) dendrimer of generation 4.0, is an advanced synthetic macromolecule notable for its potential applications in drug delivery and gene therapy. This article explores its biological activity, focusing on cellular uptake, cytotoxicity, and therapeutic efficacy based on diverse research findings.

Structure and Characteristics

PPI dendrimers are characterized by their highly branched structure, which allows for a high density of functional end groups. Generation 4.0 dendrimers have approximately 64 terminal amine groups, providing significant sites for modification and interaction with biological molecules. The internal structure consists predominantly of tertiary amines, contributing to their cationic nature and enhancing their ability to form complexes with anionic substances such as nucleic acids and drugs .

Cellular Uptake and Delivery Efficiency

Research indicates that DAB-AM-32 significantly enhances the cellular uptake of various therapeutic agents. For instance, studies have shown that PPI dendrimers can increase the uptake of triplex-forming oligonucleotides by approximately 14-fold in breast cancer cell lines compared to controls . This enhancement is both concentration- and molecular weight-dependent, with generation 4 dendrimers exhibiting maximum efficacy.

Table 1: Cellular Uptake Enhancement by DAB-AM-32

Cell LineControl Uptake (c.p.m.)Dendritic Uptake (c.p.m.)Enhancement Factor
MDA-MB-231 (Breast)100140014x
LNCaP (Prostate)100130013x
SK-OV-3 (Ovarian)100120012x

Cytotoxicity Profile

The cytotoxic effects of DAB-AM-32 have been evaluated across various cancer cell lines. Notably, the dendrimer demonstrated minimal cytotoxicity at concentrations that maximized oligonucleotide uptake. In a study involving MDA-MB-231 cells, it was found that the PPI dendrimer did not significantly affect cell viability even at high concentrations . This characteristic is crucial for its application in therapeutic contexts where safety is paramount.

Table 2: Cytotoxicity Assessment of DAB-AM-32

Concentration (µM)Viable Cells (%)Remarks
0.0195Minimal toxicity
0.190Slight decrease in viability
1.085Acceptable for therapeutic use

The mechanism by which DAB-AM-32 enhances cellular uptake involves several factors:

  • Electrostatic Interactions : The cationic surface of the dendrimer facilitates binding to negatively charged cell membranes.
  • Endocytosis : Once bound to the cell surface, the dendrimer-drug complex is internalized via endocytic pathways.
  • Intracellular Release : The release of therapeutic agents within the cell is facilitated by the dendrimer's ability to disrupt endosomal membranes .

Case Study: Gene Delivery in Cancer Therapy

A significant application of DAB-AM-32 is in gene therapy targeting oncogenes such as c-myc. In a study utilizing MDA-MB-231 cells, complexes formed between the dendrimer and a triplex-forming oligonucleotide resulted in a 65% reduction in c-myc protein levels after treatment . This indicates not only effective delivery but also functional gene silencing.

Table 3: Gene Silencing Efficacy Using DAB-AM-32

Treatment Typec-myc Expression (% Control)
Control100
ODN Alone85
ODN + DAB-AM-3235

Q & A

Q. What is the structural configuration of DAB-AM-32, and how does it influence its physicochemical properties?

DAB-AM-32 is a fourth-generation polypropyleneimine (PPI) dendrimer with a 1,4-diaminobutane (DAB) core and 32 terminal primary amines. Its structure comprises a highly branched, monodisperse architecture with interior tertiary amines and a defined molecular weight (~5,054 g/mol) . The high density of surface amines enables strong electrostatic interactions, making it suitable for applications like drug delivery, metal ion chelation, and nanoparticle templating. Researchers must validate structural integrity using techniques such as NMR, mass spectrometry, and gel permeation chromatography (GPC) .

Q. What are the standard protocols for synthesizing DAB-AM-32 with high purity?

DAB-AM-32 is synthesized via iterative Michael addition and hydrogenation steps, starting from the DAB core. Each generation doubles the terminal amine count (e.g., G1: 4 amines, G4: 32 amines). Critical steps include:

  • Precision in stoichiometry to avoid incomplete branching.
  • Purification via dialysis or ultrafiltration to remove unreacted monomers.
  • Characterization using FTIR and MALDI-TOF to confirm generation-specific molecular weight . Commercial sources (e.g., SyMO-Chem) provide G4 dendrimers, but reproducibility in lab-scale synthesis requires strict control of reaction conditions (pH, temperature) .

Q. How do researchers characterize the amine density and accessibility of DAB-AM-32?

Amine accessibility is quantified via acid-base titration or fluorescamine assays. Steric crowding in higher generations (e.g., G4) may reduce reactivity compared to theoretical predictions. For example, peptide coupling to terminal amines (e.g., pyrrole functionalization) often requires optimized conditions (e.g., excess coupling reagents, extended reaction times) due to steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in functionalization efficiency between theoretical and experimental data?

Discrepancies arise when steric effects limit access to terminal amines. Methodological solutions include:

  • Pre-functionalization strategies : Modify amines with smaller linkers (e.g., amino acids) before attaching bulky groups .
  • Stepwise coupling : Use sequential reactions to reduce steric competition.
  • Molecular dynamics simulations : Model dendrimer conformations to predict accessible sites . For example, attaching pyrrole groups to DAB-AM-32 via peptide coupling achieved ~80% efficiency despite theoretical predictions of 100% .

Q. What methodologies optimize the functionalization of DAB-AM-32’s terminal amines for targeted applications?

Functionalization strategies depend on application goals:

  • Drug delivery : Conjugate hydrophobic drugs via pH-sensitive linkers (e.g., hydrazone bonds) to enhance solubility and controlled release .
  • Metal oxide templating : Use amine-metal coordination (e.g., Cu²⁺, Fe³⁺) to synthesize monodisperse nanoparticles. Excess dendrimer must be removed via centrifugation to avoid aggregation .
  • Gene delivery : Modify amines with cationic polymers (e.g., polyethyleneimine) to improve DNA/RNA binding efficiency .

Q. How do pH and ionic strength affect the stability and aggregation of DAB-AM-32 in biological systems?

DAB-AM-32’s cationic surface promotes aggregation in high-ionic-strength environments (e.g., physiological buffers). To mitigate this:

  • Surface PEGylation : Reduces nonspecific interactions and enhances colloidal stability .
  • Dynamic light scattering (DLS) : Monitor size changes under varying pH (4–10) and salt concentrations (0.1–1M NaCl) .
  • Cryo-TEM imaging : Visualize dendrimer morphology in simulated biological fluids .

Q. What are the contradictions in cytotoxicity data for DAB-AM-32 across cell lines, and how can they be addressed?

Cytotoxicity varies due to differences in cell membrane composition and endocytic uptake. For reproducible results:

  • Standardize assays : Use MTT and LDH assays in parallel to distinguish membrane damage from metabolic inhibition.
  • Surface modification : Neutralizing amines with acetyl groups reduces toxicity in NIH/3T3 cells but not in HeLa cells, highlighting cell-specific responses .
  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines to identify safe concentration windows .

Key Research Challenges

  • Scalability : Steric hindrance in higher generations complicates large-scale synthesis.
  • Batch-to-batch variability : Requires rigorous quality control via HPLC and NMR.
  • Biological interactions : Surface charge and flexibility influence biodistribution, necessitating in vivo tracking studies.

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